![molecular formula C23H38N2O2 B14298599 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one CAS No. 115849-84-8](/img/structure/B14298599.png)
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one is a complex organic compound that features a pyrrolidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolidine ring, followed by the introduction of the pyridine moiety. The final steps involve the addition of the hydroxy and methyl groups to complete the structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyridine ring, converting it into a more saturated form.
Substitution: The pyridine and pyrrolidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: Shares the hydroxy and methyl groups but lacks the pyrrolidine ring.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
3-Hydroxy-12-methyl-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]tridecan-1-one is unique due to its combination of a pyridine moiety and a pyrrolidine ring, along with the specific positioning of the hydroxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties.
Properties
CAS No. |
115849-84-8 |
|---|---|
Molecular Formula |
C23H38N2O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
3-hydroxy-12-methyl-1-(2-pyridin-3-ylpyrrolidin-1-yl)tridecan-1-one |
InChI |
InChI=1S/C23H38N2O2/c1-19(2)11-7-5-3-4-6-8-13-21(26)17-23(27)25-16-10-14-22(25)20-12-9-15-24-18-20/h9,12,15,18-19,21-22,26H,3-8,10-11,13-14,16-17H2,1-2H3 |
InChI Key |
SHZBFDWXFJTSEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCC(CC(=O)N1CCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


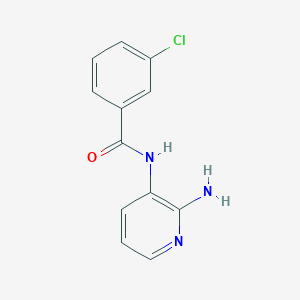
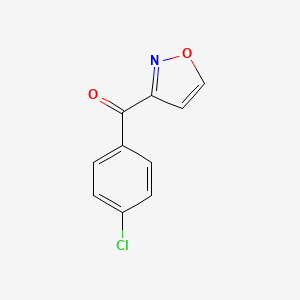
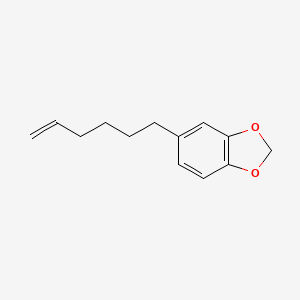
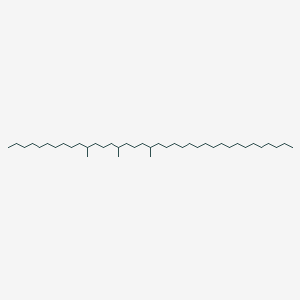

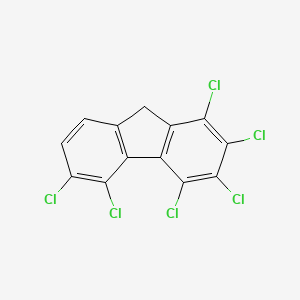

![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride](/img/structure/B14298583.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
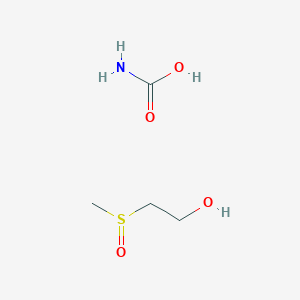
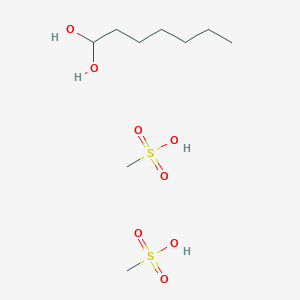
![2-[(Hydrazinylidenemethyl)sulfanyl]-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14298597.png)
![2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan](/img/structure/B14298598.png)
